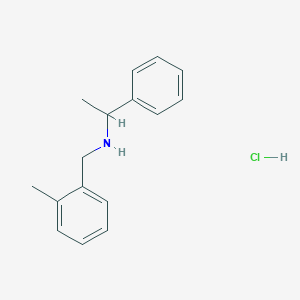

N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride

Description

N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride is a secondary amine derivative characterized by a 2-methylbenzyl group attached to the nitrogen atom of 1-phenylethanamine, with a hydrochloride salt improving solubility. Its molecular formula is C₁₆H₂₀ClN (MW: 261.79 g/mol).

Synthesis typically involves reductive amination between 2-methylbenzaldehyde and 1-phenylethanamine, followed by hydrochloric acid salt formation.

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-13-8-6-7-11-16(13)12-17-14(2)15-9-4-3-5-10-15;/h3-11,14,17H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZCDBMOUSWHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(C)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with phenylethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenylethylamines.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride":

Understanding the Core Compound

The compound is "this compound" . This compound is structurally related to 2-phenethylamines, which are a class of compounds that have a wide range of applications in medicinal chemistry .

Applications and Research

While specific case studies and comprehensive data tables for "this compound" are not available within the provided search results, the broader applications of related compounds can be understood:

- Medicinal Chemistry: 2-Phenethylamines, which share a structural similarity with the target compound, are frequently found in medicinal chemistry as they can be tailored to interact with various biological targets .

- GPCR Ligands: 2-Phenethylamines can be found in adenosine receptor (AR) ligands. Adenosine receptors are involved in various physiological processes, including inflammation and cardiovascular function .

- Serotonin Receptors: N-benzyl substitution in phenethylamines has been shown to increase affinity and potency at serotonin receptors, particularly the 5-HT2A receptor . Modifications of these compounds have led to the development of derivatives with high binding affinities and functional potencies .

- Chiral Separations: The search results mention the use of macrocyclic antibiotics in chiral separations . Although not directly related to the specific compound, this highlights a potential application in separating enantiomers of similar compounds.

- Synthesis of Pharmaceuticals: The synthesis method for (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a similar compound, involves reacting (R)-alpha-methyl phenyl ethylamine with p-methoxyl phenylacetone and subsequent hydrogenation reactions . This chiral amine can be used to synthesize the anti-asthmatic drug (R,R)-formoterol .

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can result in various physiological and behavioral effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride and its analogs:

Structural Modifications and Their Impacts

Substituent Position on the Benzyl Group

- However, this may enhance metabolic stability by shielding the amine group from enzymatic degradation .

- Para-Substituents (4-Methyl) : The para-methyl analog lacks steric effects, which could improve receptor interaction in cases where a planar structure is favorable .

Halogenation vs. Alkylation

- Chloro vs. Methyl : The 2-chloro substituent (electron-withdrawing) may increase polarity and hydrogen-bonding capacity compared to the methyl group (electron-donating), altering pharmacokinetic properties such as solubility and blood-brain barrier penetration .

- Bromo Substituents : Bromine’s larger atomic radius in the meta position may enhance lipophilicity, affecting tissue distribution .

Chain Length and Branching

Pharmacological and Functional Insights

- Clobenzorex HCl : A clinically used appetite suppressant, highlighting the importance of the ortho-chloro substituent and extended alkyl chain in mediating adrenergic effects .

- Calcium Channel Modulation : Cyclopentanamine derivatives (e.g., (1R,2S)-2-Methyl-N-((R)-1-phenylethyl)cyclopentanamine) demonstrate CaV1.3 calcium channel inhibition, suggesting that structural modifications in the amine region can confer target specificity .

Biological Activity

N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride, a compound within the phenethylamine class, has garnered interest due to its potential biological activities, particularly in neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its aromatic amine structure, which features a benzyl group attached to a phenylethylamine backbone. The molecular formula is with a molecular weight of approximately 247.763 g/mol. This compound is a racemic mixture, indicating the presence of both enantiomers, which can influence its biological effects.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to modulate neurotransmitter release and receptor activity, particularly at the serotonin (5-HT) and dopamine (DA) receptors. These interactions can lead to various pharmacological effects:

- Agonistic Activity : The compound may act as an agonist at specific 5-HT receptor subtypes, influencing mood and cognition.

- Dopaminergic Modulation : It has potential applications in treating attention-related disorders by modulating dopamine levels in the brain.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Neurotransmitter Modulation

Research indicates that this compound can significantly influence neurotransmitter systems. A study demonstrated that this compound enhances serotonin release in vitro, suggesting its potential as an antidepressant or anxiolytic agent.

Receptor Interaction Studies

In receptor binding assays, this compound showed high selectivity for the 5-HT2A receptor compared to other subtypes. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with non-selective agonists .

Behavioral Studies in Animal Models

In vivo studies using rodent models have revealed that administration of this compound leads to increased locomotion and exploratory behavior. These effects are indicative of central nervous system stimulation and may correlate with enhanced dopaminergic activity .

Q & A

Q. What are the primary synthetic routes for N-(2-Methylbenzyl)-1-phenylethanamine Hydrochloride, and what are their advantages?

The compound is typically synthesized via alkylation of 2-methylbenzylamine with a halogenated precursor (e.g., 1-phenylethyl chloride) in the presence of a base (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts. A two-step asymmetric synthesis route involving reductive amination or hydrogenolysis has also been reported, yielding enantiomerically pure forms . Advantages include operational simplicity and moderate yields (20–30%), though optimization of reaction conditions (solvent, temperature) is critical to minimize side reactions like over-alkylation .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry.

- HPLC with UV/Vis or MS detection for purity assessment (>95% required for pharmacological studies).

- X-ray crystallography for resolving crystal structures and verifying stereochemical configurations .

- Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor or intermediate in:

- Receptor-ligand studies : Acts as a scaffold for designing dopamine or serotonin receptor ligands due to its benzyl and phenylethyl motifs .

- Cholinesterase/MAO inhibitor hybrids : Structural analogs have shown dual inhibitory activity in neurodegenerative disease research .

- Pharmacophore modeling : Used to explore structure-activity relationships (SAR) in lead optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. To address this:

- Chiral chromatography (e.g., using amylose-based columns) to isolate enantiomers and test their individual bioactivity .

- Dose-response curves across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess tissue-specific effects.

- Meta-analysis of published data to identify confounding factors (e.g., solvent used in assays impacting solubility) .

Q. What methodologies are recommended for optimizing the synthetic yield of this compound?

Yield optimization strategies include:

- Catalyst screening : Transition metals (e.g., Pd/C) for hydrogenation steps can enhance efficiency .

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity in alkylation steps.

- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and stoichiometry to identify optimal conditions. A reported total yield of 26% was achieved via asymmetric synthesis with chlorosulfonation and amination .

Q. How does the compound interact with biological targets at the molecular level?

Computational and experimental approaches include:

- Molecular docking : Predict binding affinities to receptors like dopamine D₁ or serotonin 5-HT₂A using software (AutoDock Vina).

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to immobilized targets.

- Mutagenesis studies : Identifies critical amino acid residues in receptor binding pockets (e.g., Tyr³⁸⁵ in 5-HT₂A) .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

Challenges include:

- Purification bottlenecks : Column chromatography is inefficient at large scales; switch to recrystallization or fractional distillation.

- Enantiomeric purity : Use chiral auxiliaries or enzymes (e.g., lipases) for asymmetric synthesis.

- Byproduct management : Optimize workup protocols to remove unreacted 2-methylbenzylamine and halogenated intermediates .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.